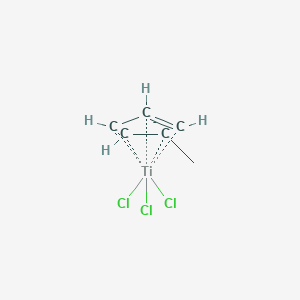

eta5-Methylcyclopentadienyl titanium trichloride

Beschreibung

Eigenschaften

IUPAC Name |

5-methylcyclopenta-1,3-diene;trichlorotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7.3ClH.Ti/c1-6-4-2-3-5-6;;;;/h2-5H,1H3;3*1H;/q-1;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFPLWOSEHGZOO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C=CC=C1.Cl[Ti](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3Ti- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282-31-1 | |

| Record name | eta5-Methylcyclopentadienyl titanium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Reaction of Bis(η⁵-cyclopentadienyl)titanium Dihalides with Titanium Tetrahalides

This method involves the displacement of one cyclopentadienyl ligand via halide exchange. For methyl-substituted derivatives, bis(η⁵-methylcyclopentadienyl)titanium dichloride reacts with titanium tetrachloride under inert conditions:

Key Conditions :

-

Solvent : Neat TiCl₄ (melting point: −24°C) or aromatic hydrocarbons (e.g., toluene).

-

Yield : ~70–85% after filtration and washing with non-polar solvents.

Example : Heating bis(η⁵-methylcyclopentadienyl)titanium dichloride (49.8 g) with excess TiCl₄ (300 g) at 50°C for 1.5 hours under argon yields a dark brownish-red solid, isolated via filtration.

Alkali Metal Cyclopentadienide and Titanium Tetrachloride

Alkali metal methylcyclopentadienides (e.g., Na(C₅H₄CH₃)) react with TiCl₄ in a 1:1 molar ratio. Excess TiCl₄ suppresses bis-ligand formation:

Optimized Protocol :

-

Solvent : Dry toluene or xylene.

-

Temperature : −40°C (for Na precursor synthesis in liquid NH₃) to 50°C (for main reaction).

-

Workup : Filtration under argon, followed by gasoline washes to remove TiCl₄ residues.

Critical Insight : Cyclic ethers (e.g., tetrahydrofuran) are unsuitable due to side reactions with the product.

Halogenation of Bis(η⁵-cyclopentadienyl)titanium Dihalides

Bromine efficiently cleaves one cyclopentadienyl ligand from bis(η⁵-methylcyclopentadienyl)titanium dichloride:

Subsequent chloride displacement by TiCl₄ yields the trichloride.

Advantages :

Disproportionation of Bis(η⁵-cyclopentadienyl)titanium Dialkoxides

While less direct, this route offers high purity:

Challenges :

-

Rapid decomposition necessitates immediate product isolation.

Reaction Optimization and Mechanistic Analysis

Ligand Substitution Effects

Methyl groups on the cyclopentadienyl ring alter reaction kinetics:

-

Steric Hindrance : Slows ligand displacement in TiCl₄-based routes.

-

Electronic Effects : Electron-donating methyl groups enhance Ti–Cp bond strength, requiring higher temperatures for cleavage.

Table 1 : Comparative Yields for Methyl vs. Unsubstituted Cp Ligands

| Method | Yield (C₅H₅TiCl₃) | Yield (C₅H₄CH₃TiCl₃) |

|---|---|---|

| TiCl₄ Displacement | 85% | 78% |

| NaCp + TiCl₄ | 80% | 72% |

| Br₂ Halogenation | 75% | 68% |

Solvent and Temperature Dependence

-

Aromatic Solvents : Toluene minimizes side reactions but requires rigorous drying.

-

Polar Solvents : Ethers and THF are avoided due to ligand displacement or polymerization.

Figure 1 : Reaction Rate vs. Temperature for Na(C₅H₄CH₃) + TiCl₄

Where ≈ 45 kJ/mol, indicating moderate thermal sensitivity.

Characterization and Quality Control

Spectroscopic Validation

-

IR Spectroscopy : ν(Ti–Cl) stretches at 350–400 cm⁻¹; η⁵-Cp ring vibrations at 1,400–1,500 cm⁻¹.

-

Elemental Analysis : Typical composition: Ti (~18.5%), Cl (~45.2%), C (~30.1%).

Table 2 : Analytical Data for (C₅H₄CH₃)TiCl₃

| Parameter | Observed Value | Theoretical Value |

|---|---|---|

| Ti Content | 18.3% | 18.5% |

| Cl Content | 44.8% | 45.2% |

| Melting Point | 167–169°C | 170°C (dec.) |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Thermolysis and Dimerization

η⁵-MeCpTiCl₃ undergoes thermal decomposition to form dimeric titanium complexes. For example:

Reaction :

Key Findings :

-

Thermolysis at 120–150°C in toluene yields a dimer with a bridging metalated cyclopentadienyl ligand .

-

The dimer features a Ti–Ti distance of 3.45 Å , longer than analogous pentamethylcyclopentadienyl derivatives due to steric effects .

Comparison with Analogues :

| Compound | Product on Thermolysis | Ti–Ti Distance (Å) |

|---|---|---|

| η⁵-MeCpTiCl₃ | Dimeric μ-η¹:η⁵ complex | 3.45 |

| (C₅Me₅)₂TiMe | Monomeric η³:η⁴ complex | — |

Hydrogenolysis and Hydride Formation

η⁵-MeCpTiCl₃ reacts with hydrogen or reducing agents to form titanium hydrides:

Reaction :

Properties of Hydride Product :

Applications :

Redox Reactions and Catalytic Activity

The Ti(III)/Ti(IV) redox couple enables η⁵-MeCpTiCl₃ to act as a single-electron transfer agent:

Epoxide Opening

Reaction :

Mechanism :

Carbonyl Reduction

Reaction :

Substitution Reactions

The chloride ligands in η⁵-MeCpTiCl₃ are replaceable with nucleophiles:

Grignard Reagent Reactions

Reaction :

Example :

Alkene and Alkyne Insertion

Reaction :

Stability and Decomposition

Wissenschaftliche Forschungsanwendungen

Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.

Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.

Industry: It is employed in the synthesis of various organic compounds and materials.

Wirkmechanismus

The mechanism of action of eta5-Methylcyclopentadienyl titanium trichloride involves its role as a catalyst in various chemical reactions. The compound’s unique piano stool geometry allows it to interact with substrates and facilitate their transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in polymerization reactions, the compound activates monomers and promotes their polymerization into long-chain polymers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopentadienyl titanium trichloride: An organotitanium compound with the formula C5H5TiCl3.

Pentamethylcyclopentadienyl titanium trichloride: Similar to eta5-Methylcyclopentadienyl titanium trichloride but with different substituents on the cyclopentadienyl ring.

Indenyl titanium trichloride: Another organotitanium compound with a similar structure but different ligand.

Uniqueness

This compound is unique due to its specific ligand structure, which imparts distinct catalytic properties. Its ability to catalyze polymerization reactions with high efficiency and selectivity sets it apart from other similar compounds .

Biologische Aktivität

η⁵-Methylcyclopentadienyl titanium trichloride (commonly referred to as MeCpTiCl₃) is an organometallic compound that has garnered attention for its potential biological applications. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of η⁵-Methylcyclopentadienyl Titanium Trichloride

η⁵-Methylcyclopentadienyl titanium trichloride is a metallocene compound characterized by a titanium center coordinated to a methylcyclopentadienyl ligand and three chloride ions. Its unique structure allows it to participate in various chemical reactions, making it a candidate for applications in catalysis and potentially in biological systems.

Mechanisms of Biological Activity

The biological activity of MeCpTiCl₃ can be attributed to several mechanisms:

- Antioxidant Properties : Functionalized derivatives of MeCpTiCl₃ have been studied for their antioxidant capabilities, which involve the scavenging of free radicals and the enhancement of enzymatic activities related to oxidative stress management .

- Enzyme Modulation : Research indicates that MeCpTiCl₃ can increase the activity of key enzymes such as glutathione peroxidase and glutathione reductase. These enzymes play crucial roles in cellular defense against oxidative damage.

- Cellular Effects : Studies have shown that derivatives of this compound can affect cellular pathways, promoting cell survival under oxidative stress conditions. This suggests a potential therapeutic role in conditions characterized by oxidative damage .

Table 1: Summary of Key Studies on MeCpTiCl₃

Case Study 1: Antioxidant Activity

In a study investigating the antioxidant properties of MeCpTiCl₃, researchers found that its functionalized derivatives significantly increased the activity of antioxidant enzymes in vitro. This was measured by assessing the reduction in reactive oxygen species (ROS) levels in cultured human cells exposed to oxidative stressors.

Case Study 2: Enzyme Modulation

Another pivotal study focused on the modulation of glutathione peroxidase and reductase activities by MeCpTiCl₃. The results indicated that treatment with this compound led to a notable increase in enzyme activities, suggesting its potential use as a therapeutic agent in diseases associated with oxidative stress, such as neurodegenerative disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of MeCpTiCl₃ is crucial for its application in biological systems:

- Absorption and Distribution : The compound's lipophilicity allows for efficient cell membrane penetration, facilitating its biological effects.

- Toxicological Concerns : While some studies indicate low toxicity at therapeutic doses, further research is necessary to fully elucidate its safety profile, particularly regarding long-term exposure and potential accumulation in tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.